(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole
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Overview
Description
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole typically involves multiple steps, starting from readily available starting materials. One common approach involves the Fischer indole synthesis, where aryl hydrazones are converted to indoles under acidic conditions . . The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The chloromethyl group can be introduced using chloromethyl methyl ether or similar reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for efficient and sustainable synthesis of tert-butyl esters . Additionally, the use of automated synthesis platforms and high-throughput screening methods could further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of multiple functional groups allows for diverse interactions and pathways, potentially leading to modulation of biological processes such as cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-Boc-indole: A protected form of indole used in various synthetic applications to prevent unwanted reactions at the nitrogen atom.
Benzyloxy-indole: An indole derivative with a benzyloxy substituent, studied for its potential pharmacological properties.
Uniqueness
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
tert-butyl (1S)-1-(chloromethyl)-9-methyl-5-phenylmethoxy-1,2-dihydrobenzo[e]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO3/c1-17-9-8-12-20-22(30-16-18-10-6-5-7-11-18)13-21-24(23(17)20)19(14-27)15-28(21)25(29)31-26(2,3)4/h5-13,19H,14-16H2,1-4H3/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVHCHSWKXMQF-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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